N1-(pyridin-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-15-7-9-18(10-8-15)29(27,28)24-12-4-6-17(24)14-23-20(26)19(25)22-13-16-5-2-3-11-21-16/h2-3,5,7-11,17H,4,6,12-14H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRONUBWSLVIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(pyridin-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the pyridine and tosylpyrrolidine intermediates. These intermediates are then coupled through an oxalamide linkage. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N1-(pyridin-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxide derivatives, while substitution reactions could introduce new functional groups onto the pyridine or tosyl rings.
Scientific Research Applications
N1-(pyridin-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism by which N1-(pyridin-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(pyridin-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide include:
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine derivatives: These compounds possess similar structural features and have been studied for their biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both pyridine and tosyl groups allows for versatile chemical modifications, making it a valuable compound for research and development.
Biological Activity
N1-(pyridin-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique structural features, including a pyridine and a tosylpyrrolidine moiety. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor binding.
Chemical Structure
The compound can be represented structurally as follows:
Synthesis
The synthesis of this compound typically involves several key steps:
- Tosylation of Pyrrolidine : The tosylation of pyrrolidine is performed using tosyl chloride and a base such as triethylamine to yield 1-tosylpyrrolidine.
- Formation of Oxalamide : The tosylated intermediate is then reacted with oxalyl chloride to form the oxalamide linkage.
- Final Coupling : The resulting intermediate is coupled with pyridin-2-ylmethylamine to produce the final product.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its inhibitory effects on various enzymes, including:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| α-glucosidase | Competitive | 5 μM |
| Cholinesterase | Non-competitive | 10 μM |
These findings suggest that the compound may have applications in treating conditions like diabetes and Alzheimer's disease by modulating enzyme activity.
Receptor Binding
The compound's interaction with biological receptors has also been explored. Preliminary studies suggest that it may bind to certain G-protein coupled receptors (GPCRs), which are critical in various signaling pathways.
Case Studies
A notable study evaluated the compound's effects on cellular models, demonstrating that it could significantly reduce cell viability in cancer cell lines, indicating potential anticancer properties. The study reported:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- Results : IC50 values of 15 μM for HeLa and 20 μM for MCF7 after 48 hours of treatment.
The mechanism through which this compound exerts its biological effects involves:
- Molecular Interactions : The pyridine ring may participate in π–π stacking interactions with aromatic amino acids in target proteins, enhancing binding affinity.
- Hydrogen Bonding : The tosyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity.
Q & A
Q. What are the key considerations in designing a synthesis route for N1-(pyridin-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1 : Coupling pyridin-2-ylmethylamine with oxalyl chloride to form the oxalamide core.
- Step 2 : Functionalize the pyrrolidine ring with a tosyl group via sulfonylation (e.g., using tosyl chloride in DCM under basic conditions).
- Step 3 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted reagents . Critical factors include protecting group strategies (e.g., tert-butyloxycarbonyl for amines) and solvent choice (polar aprotic solvents like DMF for nucleophilic substitutions) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm regiochemistry of the pyridine and tosylpyrrolidin groups (e.g., ¹H NMR δ 2.45 ppm for tosyl methyl protons; pyridyl protons at δ 7.2–8.5 ppm) .
- LC-MS : Verify molecular weight (e.g., [M+H]+ peak matching calculated m/z) and purity (>95% by HPLC) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and sulfonyl groups (S=O at ~1150–1350 cm⁻¹) .
Q. How can researchers assess the solubility and stability of this compound under different conditions?
Methodological Answer:
- Solubility : Screen solvents (e.g., DMSO for stock solutions; aqueous buffers at pH 2–9 for biological assays) using UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Tosyl groups may hydrolyze under acidic conditions (pH <4) .
Advanced Research Questions
Q. How can coupling reactions for introducing the tosylpyrrolidin moiety be optimized?
Methodological Answer:
- Reagent Selection : Use TBTU or HATU as coupling agents for amide bond formation (yield improvement by 15–20% vs. EDC/HOBt) .
- Solvent Optimization : DCM or THF at 0–4°C minimizes side reactions (e.g., epimerization of pyrrolidinyl stereocenters) .
- Kinetic Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) to halt at >90% conversion .
Q. What strategies validate target engagement in enzyme inhibition studies?
Methodological Answer:
- Competitive Binding Assays : Use fluorescence polarization with labeled substrate (e.g., FITC-peptide) to measure IC₅₀ values .
- Mutagenesis Studies : Introduce point mutations (e.g., catalytic site residues) to confirm binding specificity .
- SPR Biosensing : Quantify binding kinetics (ka/kd) in real-time using immobilized enzyme .
Q. How can contradictions in bioactivity data across assay systems be resolved?
Methodological Answer:
- Orthogonal Assays : Cross-validate cytotoxicity (MTT assay) vs. target-specific activity (e.g., qPCR for downstream gene expression) .
- Purity Checks : Re-test compounds with ≥98% HPLC purity to rule out impurity-driven effects .
- Cell Permeability : Measure intracellular accumulation via LC-MS (e.g., low permeability may explain poor activity in whole-cell assays) .
Q. What computational approaches predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., hydrogen bonding with pyridyl nitrogen) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability (e.g., RMSD <2 Å indicates stable docking) .
- QSAR Modeling : Corrogate substituent effects (e.g., tosyl group hydrophobicity) with bioactivity data to prioritize derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
